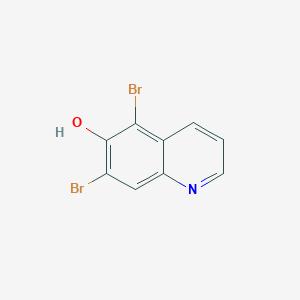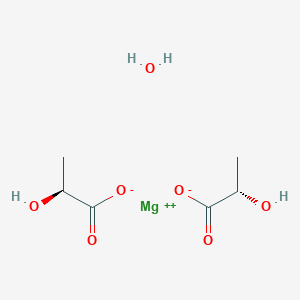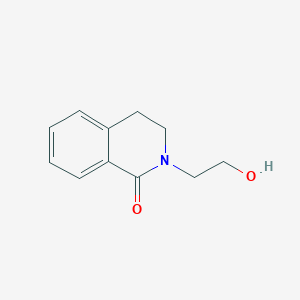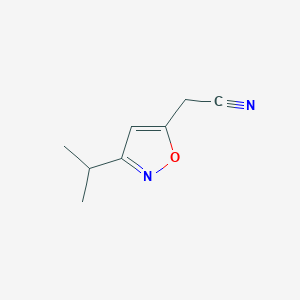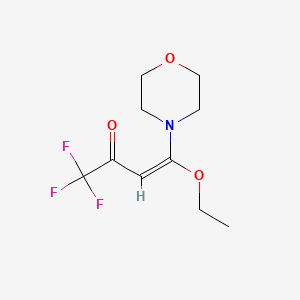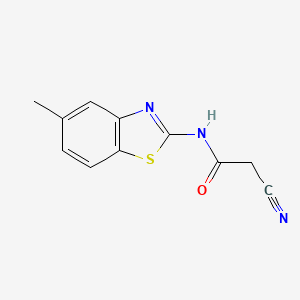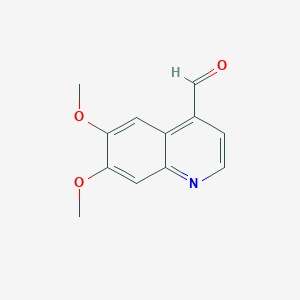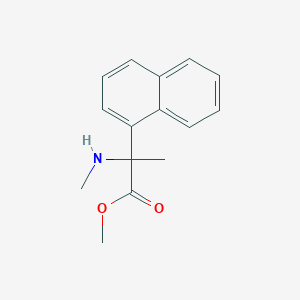
Methyl 2-(methylamino)-2-(1-naphthyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methylamino)-2-(1-naphthyl)propanoate is an organic compound that belongs to the class of naphthylamines This compound is characterized by the presence of a naphthalene ring, a methylamino group, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-2-(1-naphthyl)propanoate typically involves the reaction of 1-naphthylamine with methyl acrylate under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process generally includes steps such as:
Nucleophilic Addition: 1-naphthylamine reacts with methyl acrylate in the presence of a base like sodium hydroxide.
Esterification: The intermediate product undergoes esterification to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high efficiency and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is common to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(methylamino)-2-(1-naphthyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(methylamino)-2-(1-naphthyl)propanoate has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of Methyl 2-(methylamino)-2-(1-naphthyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(methylamino)-2-(2-naphthyl)propanoate: Similar structure with a different position of the naphthyl group.
Ethyl 2-(methylamino)-2-(1-naphthyl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(methylamino)-2-(1-naphthyl)propanoate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
methyl 2-(methylamino)-2-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C15H17NO2/c1-15(16-2,14(17)18-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,16H,1-3H3 |
Clave InChI |
ZGILVRHETRMYJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



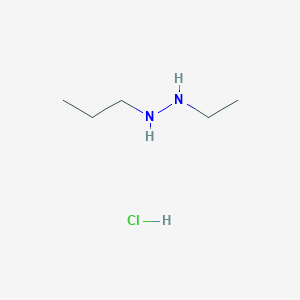
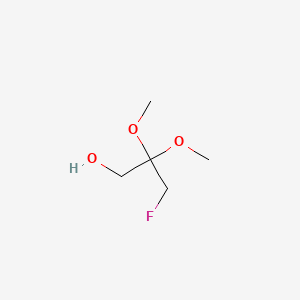
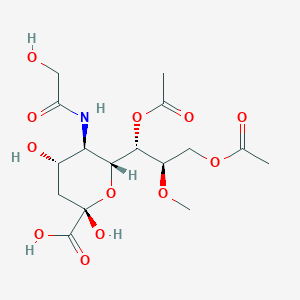
![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)
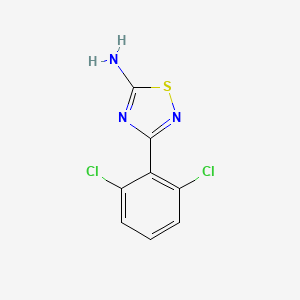
![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
